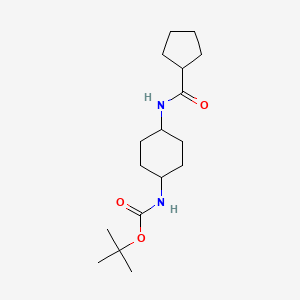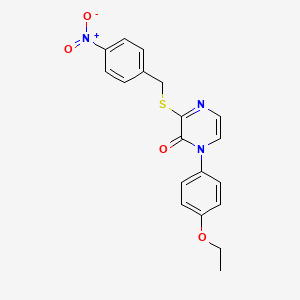
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, also known as CC-115, is a potent and selective inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of cancer, autoimmune diseases, and other diseases associated with dysregulated mTOR signaling.
Mécanisme D'action
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide inhibits the activity of mTOR kinase, a key regulator of cell growth and metabolism. By inhibiting mTOR, this compound blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammation and immune responses in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against mTOR kinase. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, this compound has demonstrated antitumor activity, immunomodulatory effects, and a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide is a valuable tool for studying the role of mTOR signaling in cancer and autoimmune diseases. Its potent and selective inhibitory activity allows for the specific targeting of mTOR, which can help to elucidate the complex signaling pathways involved in these diseases. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Orientations Futures
There are several future directions for the development and application of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict patient response to this compound, which can help to personalize treatment and improve clinical outcomes. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic effects and overcome resistance mechanisms.
Méthodes De Synthèse
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 4-cyanophenylboronic acid, followed by the addition of 2-methoxyethylamine and the coupling of the resulting intermediate with 2-chloro-N-(4-cyanophenyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and glioblastoma. This compound has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-8-20(14-4-2-12(11-18)3-5-14)16(21)13-6-7-19-15(17)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXESNCSVJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=C(C=C1)C#N)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)



![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)


![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)
